Cas no 426221-01-4 (3-iodo-5-methoxy-4-(propan-2-yloxy)benzaldehyde)

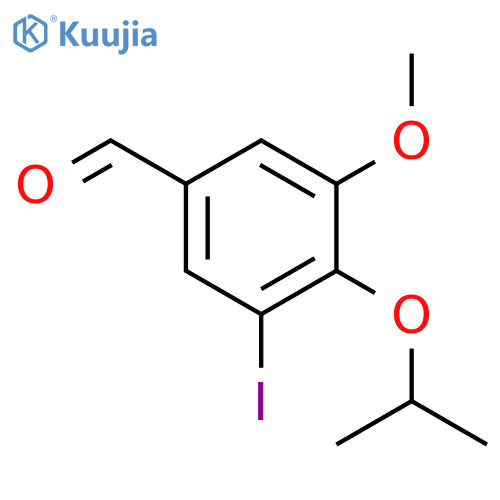

426221-01-4 structure

商品名:3-iodo-5-methoxy-4-(propan-2-yloxy)benzaldehyde

CAS番号:426221-01-4

MF:C11H13IO3

メガワット:320.123595952988

MDL:MFCD02257193

CID:3057491

PubChem ID:705414

3-iodo-5-methoxy-4-(propan-2-yloxy)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-Iodo-4-isopropoxy-5-methoxy-benzaldehyde

- 3-iodo-5-methoxy-4-(propan-2-yloxy)benzaldehyde

- STK346744

- EN300-228089

- ALBB-034937

- Benzaldehyde, 3-iodo-5-methoxy-4-(1-methylethoxy)-

- Oprea1_182562

- 426221-01-4

- 3-IODO-4-ISOPROPOXY-5-METHOXYBENZALDEHYDE

- Cambridge id 6437884

- CS-0274557

- SR-01000234601

- 3-iodo-5-methoxy-4-propan-2-yloxybenzaldehyde

- AKOS000295611

- VS-08210

- AB00107785-01

- SR-01000234601-1

- BBL026118

-

- MDL: MFCD02257193

- インチ: InChI=1S/C11H13IO3/c1-7(2)15-11-9(12)4-8(6-13)5-10(11)14-3/h4-7H,1-3H3

- InChIKey: ZKOJOHVHINMYAF-UHFFFAOYSA-N

- ほほえんだ: CC(C)OC1=C(C=C(C=C1OC)C=O)I

計算された属性

- せいみつぶんしりょう: 319.99094Da

- どういたいしつりょう: 319.99094Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 208

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 35.5Ų

3-iodo-5-methoxy-4-(propan-2-yloxy)benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-228089-5.0g |

3-iodo-5-methoxy-4-(propan-2-yloxy)benzaldehyde |

426221-01-4 | 95% | 5.0g |

$2110.0 | 2024-06-20 | |

| Enamine | EN300-228089-10.0g |

3-iodo-5-methoxy-4-(propan-2-yloxy)benzaldehyde |

426221-01-4 | 95% | 10.0g |

$3131.0 | 2024-06-20 | |

| abcr | AB498152-500 mg |

3-Iodo-4-isopropoxy-5-methoxybenzaldehyde |

426221-01-4 | 500MG |

€264.80 | 2022-03-24 | ||

| Enamine | EN300-228089-1.0g |

3-iodo-5-methoxy-4-(propan-2-yloxy)benzaldehyde |

426221-01-4 | 95% | 1.0g |

$728.0 | 2024-06-20 | |

| A2B Chem LLC | AJ12674-500mg |

3-iodo-4-isopropoxy-5-methoxybenzaldehyde |

426221-01-4 | 95% | 500mg |

$412.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345227-100mg |

3-Iodo-4-isopropoxy-5-methoxybenzaldehyde |

426221-01-4 | 98% | 100mg |

¥13824.00 | 2024-05-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345227-2.5g |

3-Iodo-4-isopropoxy-5-methoxybenzaldehyde |

426221-01-4 | 98% | 2.5g |

¥33415.00 | 2024-05-14 | |

| Enamine | EN300-228089-0.1g |

3-iodo-5-methoxy-4-(propan-2-yloxy)benzaldehyde |

426221-01-4 | 95% | 0.1g |

$640.0 | 2024-06-20 | |

| Enamine | EN300-228089-2.5g |

3-iodo-5-methoxy-4-(propan-2-yloxy)benzaldehyde |

426221-01-4 | 95% | 2.5g |

$1428.0 | 2024-06-20 | |

| abcr | AB498152-1 g |

3-Iodo-4-isopropoxy-5-methoxybenzaldehyde |

426221-01-4 | 1g |

€309.00 | 2022-03-24 |

3-iodo-5-methoxy-4-(propan-2-yloxy)benzaldehyde 関連文献

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

3. Water

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

426221-01-4 (3-iodo-5-methoxy-4-(propan-2-yloxy)benzaldehyde) 関連製品

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:426221-01-4)3-iodo-5-methoxy-4-(propan-2-yloxy)benzaldehyde

清らかである:99%/99%/99%

はかる:2g/5g/10g

価格 ($):558.0/968.0/1605.0